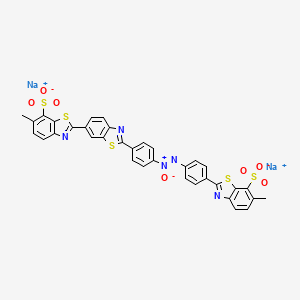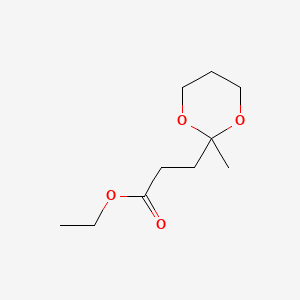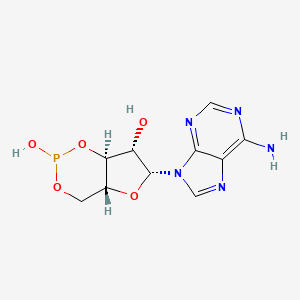
9-(3,5-O-Phosphinylidene-D-arabinofuranosyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3,5-O-Phosphinylidene-D-arabinofuranosyl)-9H-purin-6-amine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-O-Phosphinylidene-D-arabinofuranosyl)-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with D-arabinofuranose, a sugar molecule, and 9H-purin-6-amine, a purine base.
Glycosylation: The sugar is modified to introduce a phosphinylidene group at the 3,5-positions. This is followed by glycosylation, where the modified sugar is attached to the purine base.
Purification: The final product is purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for scalability, including temperature control, solvent selection, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinylidene group.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine base.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, water.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphonate derivatives, while reduction could produce deoxy analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a probe to study nucleoside analog interactions.
Biology
In biological research, it can be used to investigate the mechanisms of nucleoside transport and metabolism. It may also be employed in studies of enzyme-substrate interactions.
Medicine
Medically, nucleoside analogs are often explored for their antiviral and anticancer properties. This compound could potentially inhibit viral replication or interfere with cancer cell proliferation.
Industry
In the industrial sector, it might be used in the production of pharmaceuticals or as a precursor for other bioactive compounds.
Mecanismo De Acción
The mechanism of action for 9-(3,5-O-Phosphinylidene-D-arabinofuranosyl)-9H-purin-6-amine would involve its incorporation into nucleic acids, leading to the disruption of DNA or RNA synthesis. This can inhibit cell division and viral replication. The molecular targets would include DNA polymerases and reverse transcriptases.
Comparación Con Compuestos Similares
Similar Compounds
9-(β-D-Arabinofuranosyl)adenine (Ara-A): Another nucleoside analog used in antiviral therapy.
9-(β-D-Arabinofuranosyl)guanine (Ara-G): Used in the treatment of certain cancers.
2’,3’-Dideoxyinosine (ddI): An antiretroviral drug used in HIV treatment.
Uniqueness
Compared to these compounds, 9-(3,5-O-Phosphinylidene-D-arabinofuranosyl)-9H-purin-6-amine may offer unique properties due to the presence of the phosphinylidene group, which could enhance its stability and efficacy.
Propiedades
Fórmula molecular |
C10H12N5O5P |
|---|---|
Peso molecular |
313.21 g/mol |
Nombre IUPAC |
(4aR,6R,7S,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H12N5O5P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17)20-7/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)/t4-,6+,7-,10-,21?/m1/s1 |
Clave InChI |
RKTKVCXPDZQRMU-HCWDBRDZSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(O1)O |
SMILES canónico |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


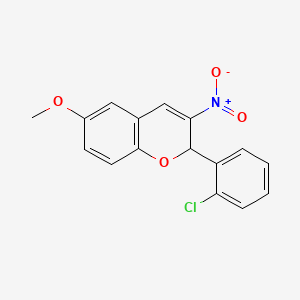
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane)](/img/structure/B13805099.png)

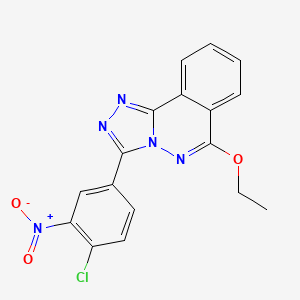
![Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)](/img/structure/B13805115.png)
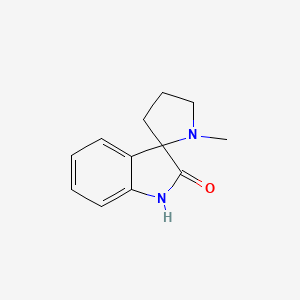
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)
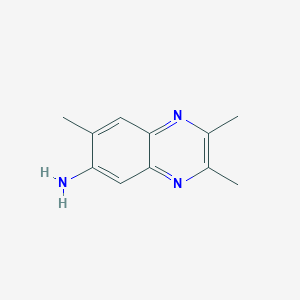
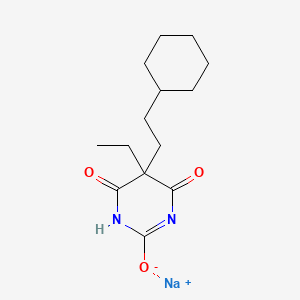
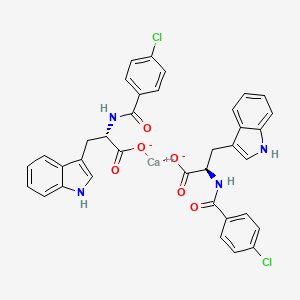
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)
